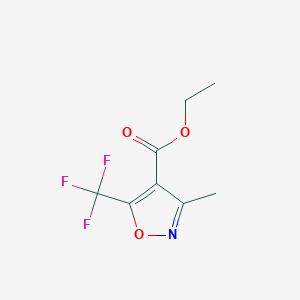![molecular formula C12H10O3 B6258307 [1,1'-biphenyl]-3,4',5-triol CAS No. 74276-54-3](/img/no-structure.png)
[1,1'-biphenyl]-3,4',5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1'-Biphenyl]-3,4',5-triol (BPT) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research areas. It is a colorless, crystalline solid with a melting point of 100–103 °C. BPT has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, BPT has been found to have potential applications in the areas of drug delivery, gene therapy, and tissue engineering.
Applications De Recherche Scientifique
[1,1'-biphenyl]-3,4',5-triol has been studied extensively for its potential applications in a variety of scientific research areas. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, and may be useful in the development of new drugs for the treatment of various diseases. In addition, [1,1'-biphenyl]-3,4',5-triol has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering.
Mécanisme D'action
The precise mechanism of action of [1,1'-biphenyl]-3,4',5-triol is not yet fully understood. However, it is believed that [1,1'-biphenyl]-3,4',5-triol may act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, [1,1'-biphenyl]-3,4',5-triol may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
[1,1'-biphenyl]-3,4',5-triol has been found to have a wide range of biochemical and physiological effects. In animal models, [1,1'-biphenyl]-3,4',5-triol has been found to possess anti-inflammatory, anti-cancer, and antioxidant properties. In addition, [1,1'-biphenyl]-3,4',5-triol has been found to have potential applications in the areas of drug delivery, gene therapy, and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
[1,1'-biphenyl]-3,4',5-triol has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and can be synthesized from a variety of starting materials. In addition, [1,1'-biphenyl]-3,4',5-triol is relatively stable and can be stored for long periods of time without significant degradation. However, [1,1'-biphenyl]-3,4',5-triol has several limitations for use in laboratory experiments. It has a low solubility in water, and its solubility can be further reduced by the presence of other compounds. In addition, [1,1'-biphenyl]-3,4',5-triol is a relatively weak compound, and its effects may be masked by the presence of other compounds.
Orientations Futures
The potential applications of [1,1'-biphenyl]-3,4',5-triol are still being explored, and there are many possible future directions for research. One possible direction is to explore the effects of [1,1'-biphenyl]-3,4',5-triol on other diseases, such as diabetes and cardiovascular disease. In addition, further research is needed to understand the precise mechanism of action of [1,1'-biphenyl]-3,4',5-triol, and to develop more efficient and effective methods of synthesis and delivery. Finally, further research is needed to explore the potential applications of [1,1'-biphenyl]-3,4',5-triol in drug delivery, gene therapy, and tissue engineering.
Méthodes De Synthèse
[1,1'-biphenyl]-3,4',5-triol can be synthesized from a variety of starting materials, including phenols, amines, and aldehydes. One of the most commonly used methods involves the reaction of 1,1'-biphenyl-3,4,5-triol with a strong acid, such as sulfuric acid, in the presence of a catalyst. This reaction produces a mixture of [1,1'-biphenyl]-3,4',5-triol and its isomer, 1,1'-biphenyl-3,4,5-trione. The mixture can then be purified by recrystallization or chromatographic techniques.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,1'-biphenyl]-3,4',5-triol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-1,1'-biphenyl", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: 4-bromo-1,1'-biphenyl is reacted with NaOH in water to form 1,1'-biphenyl-4-ol.", "Step 2: 1,1'-biphenyl-4-ol is oxidized with H2O2 in the presence of CH3COOH to form 1,1'-biphenyl-4,4'-diol.", "Step 3: 1,1'-biphenyl-4,4'-diol is reacted with NaOAc in water to form [1,1'-biphenyl]-3,4'-diol.", "Step 4: [1,1'-biphenyl]-3,4'-diol is oxidized with H2O2 in the presence of CH3COOH to form [1,1'-biphenyl]-3,4',5-triol." ] } | |
Numéro CAS |
74276-54-3 |
Nom du produit |
[1,1'-biphenyl]-3,4',5-triol |
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.2 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



